molecular formula C12H17N B14461846 (2S,3R)-2-tert-butyl-3-phenylaziridine

(2S,3R)-2-tert-butyl-3-phenylaziridine

Cat. No.: B14461846
M. Wt: 175.27 g/mol
InChI Key: MCHAKQTUAMASNS-GHMZBOCLSA-N
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Description

(2S,3R)-2-tert-butyl-3-phenylaziridine is a chiral aziridine compound characterized by the presence of a tert-butyl group and a phenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity and versatility in organic synthesis. The stereochemistry of this compound is defined by the specific spatial arrangement of its substituents, making it an important compound in stereoselective synthesis and asymmetric catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-tert-butyl-3-phenylaziridine can be achieved through several methods. One common approach involves the reaction of a chiral amine with an epoxide under basic conditions. For example, the reaction of (S)-tert-butylamine with styrene oxide in the presence of a base such as sodium hydride or potassium tert-butoxide can yield this compound. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of various organic compounds, including aziridines . These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-tert-butyl-3-phenylaziridine undergoes a variety of chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines.

    Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether (Et2O) or tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: β-substituted amines.

    Oxidation: Aziridine N-oxides.

    Reduction: Primary or secondary amines, depending on the specific reaction conditions.

Scientific Research Applications

(2S,3R)-2-tert-butyl-3-phenylaziridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving aziridines and to investigate the biological activity of aziridine-containing compounds.

    Medicine: Aziridines are known for their potential as anticancer agents due to their ability to alkylate DNA. This compound may serve as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-tert-butyl-3-phenylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening reactions. The high ring strain in the three-membered aziridine ring makes it highly reactive towards nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-tert-butyl-3-phenylaziridine is unique due to its specific stereochemistry and the presence of both a tert-butyl and a phenyl group. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S,3R)-2-tert-butyl-3-phenylaziridine

InChI

InChI=1S/C12H17N/c1-12(2,3)11-10(13-11)9-7-5-4-6-8-9/h4-8,10-11,13H,1-3H3/t10-,11-/m1/s1

InChI Key

MCHAKQTUAMASNS-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)[C@H]1[C@H](N1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1C(N1)C2=CC=CC=C2

Origin of Product

United States

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